molecular formula C14H9ClN4O B14422988 4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide CAS No. 80403-39-0

4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide

Katalognummer: B14422988
CAS-Nummer: 80403-39-0
Molekulargewicht: 284.70 g/mol
InChI-Schlüssel: RFVUSEWTTDIMHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide is a complex organic compound that features a pyridine ring, a chlorinated benzene ring, and a cyanide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzonitrile with pyridine-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other chlorinated pyridine derivatives and benzenecarboximidoyl cyanides. Examples include:

Uniqueness

4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Eigenschaften

CAS-Nummer

80403-39-0

Molekularformel

C14H9ClN4O

Molekulargewicht

284.70 g/mol

IUPAC-Name

4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide

InChI

InChI=1S/C14H9ClN4O/c15-12-5-3-10(4-6-12)13(8-16)18-19-14(20)11-2-1-7-17-9-11/h1-7,9H,(H,19,20)

InChI-Schlüssel

RFVUSEWTTDIMHE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C(=O)NN=C(C#N)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.